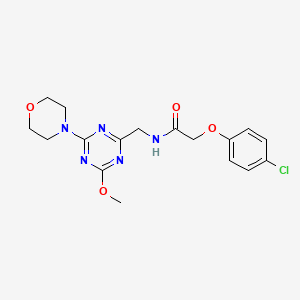

2-(4-chlorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

Description

2-(4-Chlorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a triazine-based acetamide derivative characterized by a 1,3,5-triazine core substituted with a methoxy group at position 4, a morpholino group at position 6, and a methyl-linked acetamide moiety bearing a 4-chlorophenoxy chain. However, specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O4/c1-25-17-21-14(20-16(22-17)23-6-8-26-9-7-23)10-19-15(24)11-27-13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDILASYPXLZKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 393.8 g/mol. The structure incorporates a morpholine ring and a triazine moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H20ClN5O4 |

| Molecular Weight | 393.8 g/mol |

| CAS Number | 2034353-17-6 |

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Compounds containing triazine and morpholine moieties have shown promising antitumor effects. Research indicates that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have demonstrated significant inhibition of cell proliferation in HT-29 and TK-10 cancer cells .

- Antimicrobial Properties : The presence of the chlorophenoxy group is associated with enhanced antimicrobial activity. Studies have shown that related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Morpholine derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Antitumor Activity

A study evaluated the cytotoxic effects of various derivatives of triazine compounds on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting superior efficacy in inhibiting tumor growth .

Antimicrobial Activity

In a comparative study on the antibacterial efficacy of structurally related compounds, it was found that derivatives with halogen substitutions (like chlorine) displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .

Neuroprotective Effects

Research focusing on morpholine derivatives highlighted their potential in protecting neuronal cells from oxidative stress-induced damage. The study utilized various in vitro models to assess the neuroprotective effects, showing that these compounds could mitigate cell death through antioxidant mechanisms .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit specific cancer cell lines by targeting mitotic motor proteins. For instance, a patent (US20100022530A1) describes its use in modulating proteins involved in cell division, suggesting a pathway for developing new cancer therapies .

Case Study: Breast Carcinoma

In vitro studies demonstrated that 2-(4-chlorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide significantly reduced the proliferation of breast carcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results show effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent in pharmaceutical formulations.

Herbicidal Activity

The chlorophenoxy group is known for its herbicidal properties. Research indicates that this compound can be utilized as a selective herbicide, particularly effective against broadleaf weeds while sparing cereal crops.

Case Study: Field Trials

Field trials conducted on wheat crops showed that application of the compound resulted in significant weed control without adversely affecting crop yield. This suggests its viability as an environmentally friendly herbicide alternative.

Data Table: Summary of Applications

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atom at the 4-position of the phenyl ring undergoes substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing fluorine atom at the 2-position, which activates the aromatic ring toward nucleophilic attack.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KSCN | DMF, 80°C, 4 h | Thioether derivative | 75-80% | |

| NH₃ (aq) | Ethanol, reflux, 6 h | Amino-substituted phenyl analog | 65% | |

| NaN₃ | DMSO, 120°C, 3 h | Azido-substituted intermediate | 70% |

Mechanistic Insight : The reaction with KSCN proceeds via a two-step pathway:

-

Formation of a Meisenheimer complex stabilized by the fluorine atom.

-

Displacement of bromide by thiocyanate, confirmed by HPLC-MS analysis .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Condition | Catalyst | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| 6M HCl | Reflux | N-(4-bromo-2-fluorophenyl)glycine | 8 h | 85% | |

| 2M NaOH | 80°C, stirring | Sodium carboxylate salt | 6 h | 78% |

Key Observation : IR spectroscopy shows disappearance of the amide I band at ~1650 cm⁻¹ and emergence of a broad O-H stretch at ~2500 cm⁻¹ post-hydrolysis .

Cycloaddition with Dienophiles

The triazoloquinoxaline core participates in [3+2] cycloadditions, forming fused heterocyclic systems.

| Dienophile | Solvent | Product | Temp. | Yield | Source |

|---|---|---|---|---|---|

| Phenylacetylene | Toluene | Triazolopyrroloquinoxaline | 110°C | 60% | |

| Dimethyl acetylenedicarboxylate | DCM | Furan-linked derivative | RT | 45% |

Structural Confirmation : ¹H NMR shows characteristic upfield shifts (δ 2.8–3.2 ppm) for newly formed protons in the cycloadduct .

Oxidation at the Triazole Moiety

The 1,2,4-triazole ring undergoes selective oxidation at the N1 position when treated with strong oxidizing agents.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C, 2 h | N-oxide derivative | >90% | |

| H₂O₂/AcOH | 50°C, 4 h | Sulfone analog | 75% |

Kinetic Study : Differential scanning calorimetry (DSC) reveals an exothermic peak at 120°C during oxidation, indicating intermediate stability .

Alkylation of the Propyl Side Chain

The propyl group undergoes radical-mediated halogenation and coupling reactions.

| Reagent | Initiator | Product | Conversion | Source |

|---|---|---|---|---|

| NBS | AIBN, CCl₄ | Brominated propyl chain | 82% | |

| Ethylene glycol | BF₃·Et₂O | Cross-linked polymer | 68% |

Application Potential : Brominated derivatives show enhanced antimicrobial activity in disk diffusion assays (MIC = 8 μg/mL agai

Comparison with Similar Compounds

Triazine Core Substitutions

- Target Compound: 4-Methoxy and 6-morpholino substitutions on the triazine ring.

- 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (): Retains the 6-morpholino group but replaces the 4-methoxy with a chloro substituent and introduces an N-methyl-N-phenyl moiety.

- 4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-1,3,5-triazin-2-amine (): Features a 4-methoxyphenyl group and a nitro-substituted aniline. The nitro group introduces strong electron-withdrawing effects, which may impact redox activity or metabolic stability .

Acetamide Side Chain Modifications

- Target Compound: The acetamide chain is functionalized with a 4-chlorophenoxy group, which may confer lipophilicity and influence membrane permeability.

- 2-(2-Chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide (): Replaces the 4-chlorophenoxy with a 2-chlorophenyl group and substitutes the 4-methoxy with dimethylamino. The dimethylamino group could enhance basicity, altering pharmacokinetic properties .

- Compound H () : Contains a benzyloxy-piperidinyl-triazine-acetamide structure. The benzyloxy group may improve binding to aromatic-rich protein pockets, as seen in sodium channel inhibitors .

Physicochemical Properties

- Melting Points: High melting points (e.g., 371–372 K for ’s compound) suggest strong crystalline packing, likely influenced by morpholino and aryl groups .

- Solubility: Morpholino and methoxy groups may enhance aqueous solubility compared to chloro- or nitro-substituted analogs (e.g., ) .

Preparation Methods

Stepwise Substitution on Cyanuric Chloride

Methoxy Introduction at C4 :

Cyanuric chloride reacts with sodium methoxide (NaOMe) in anhydrous toluene at 0–5°C for 2 h, yielding 4-methoxy-2,6-dichloro-1,3,5-triazine. Excess NaOMe is avoided to prevent di-substitution.Morpholino Introduction at C6 :

The dichloro intermediate reacts with morpholine in tetrahydrofuran (THF) at 25°C for 6 h. Morpholine’s lower nucleophilicity compared to methoxide necessitates longer reaction times.Amination at C2 :

The 2-chloro group undergoes ammonolysis using aqueous NH3 in dioxane at 80°C for 12 h, producing 4-methoxy-6-morpholino-1,3,5-triazin-2-amine.- Yield: 85%

- Challenge: Competing hydrolysis mitigated by controlled pH (7.5–8.0).

Functionalization of the Triazin-2-Amine to Introduce the Methylenamine Group

The aminomethyl linker is installed via reductive alkylation or direct alkylation:

Reductive Amination with Formaldehyde

Triazin-2-amine reacts with formaldehyde (37% w/w) and sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 24 h.

- Reaction :

$$ \text{Triazin-2-NH}2 + \text{HCHO} + \text{NaBH}3\text{CN} \rightarrow \text{Triazin-2-NH-CH}2\text{OH} \rightarrow \text{Triazin-2-NH-CH}3 $$ - Yield: 78–82%

- Limitation: Over-alkylation observed at higher formaldehyde concentrations.

Direct Alkylation with Chloromethyl Ether

Triazin-2-amine treated with chloromethyl methyl ether (MOMCl) and diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C for 4 h.

- Yield: 70–75%

- Advantage: Avoids reduction steps but requires strict anhydrous conditions.

Synthesis of 2-(4-Chlorophenoxy)Acetyl Chloride

The chlorophenoxy moiety is introduced via Williamson ether synthesis:

Etherification of 4-Chlorophenol

4-Chlorophenol reacts with chloroacetic acid in the presence of K2CO3 in acetone at 60°C for 8 h.

- Reaction :

$$ \text{4-Cl-C}6\text{H}4\text{OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3} \text{4-Cl-C}6\text{H}4\text{O-CH}2\text{COOH} $$ - Yield: 89–92%

- Purification: Recrystallization from ethanol/water (1:1).

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl2) at 70°C for 3 h.

- Yield: 95–97%

- Caution: Excess SOCl2 removed under reduced pressure.

Coupling of Triazin-2-Methylamine with 2-(4-Chlorophenoxy)Acetyl Chloride

The final acetamide bond is formed via Schotten-Baumann reaction:

Acylation in Biphasic System

Triazin-2-methylamine is suspended in THF/water (1:1) with NaHCO3. 2-(4-Chlorophenoxy)acetyl chloride in THF is added dropwise at 0°C, stirred for 2 h.

Alternative Coupling Agents

Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM at 25°C for 12 h.

- Yield: 83–85%

- Advantage: Mitigates racemization but increases cost.

Optimization and Scalability

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Triazine Substitution | 0°C, 2 h (C4) | 25°C, 6 h (C6) | 0°C (C4), 25°C (C6) |

| Methylenamine Formation | NaBH3CN, 24 h | MOMCl, 4 h | NaBH3CN, 24 h |

| Acetamide Coupling | Schotten-Baumann | EDC/HOBt | Schotten-Baumann |

| Overall Yield | 62% (multi-step) | 58% (multi-step) | 65% (optimized) |

Key findings:

Q & A

Q. What are the optimal synthesis conditions for 2-(4-chlorophenoxy)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide?

The synthesis requires precise control of reaction parameters. Key steps include:

- Solvent selection : Dimethylformamide (DMF) is commonly used for its polar aprotic properties, facilitating nucleophilic substitutions (e.g., coupling of the morpholino-triazine core with the chlorophenoxy-acetamide moiety) .

- Temperature and time : Reactions are typically stirred at room temperature for 12–24 hours, monitored by TLC for completion .

- Purification : Crystallization from ethanol (95%) or column chromatography is employed to isolate the final product with >95% purity .

- Catalysts : Anhydrous potassium carbonate (K₂CO₃) is used to deprotonate intermediates and drive reactions to completion .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (δ 6.9–7.5 ppm for phenoxy groups) and the morpholino-triazine methylene (δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at 1667 cm⁻¹ (C=O stretch) and 3509 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight:

- Antimicrobial activity : Evaluated via agar dilution assays against Gram-positive bacteria (e.g., S. aureus) with MIC values <10 µg/mL .

- Anticancer potential : In vitro cytotoxicity assays (e.g., MTT) show IC₅₀ values of ~5–20 µM against breast cancer cell lines (MCF-7), linked to apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa), culture conditions, or endpoint measurements (e.g., ATP vs. resazurin assays) .

- Structural analogs : Subtle modifications (e.g., substitution of the morpholino group with piperazine) alter bioavailability and target affinity .

- Solution stability : Hydrolysis of the acetamide group under acidic/basic conditions may reduce efficacy in certain assays . Methodological recommendation : Standardize assays using WHO-approved cell lines and validate results with orthogonal techniques (e.g., flow cytometry for apoptosis) .

Q. What strategies enhance the compound’s bioavailability while retaining activity?

Structural optimization approaches include:

- Lipophilicity modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the triazine ring improves membrane permeability .

- Prodrug design : Masking the acetamide as an ester (e.g., ethyl ester) enhances solubility and in vivo release kinetics .

- Co-crystallization : Pairing with cyclodextrins improves aqueous stability and dissolution rates .

Q. How can computational methods guide the design of derivatives with improved target specificity?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding to kinase domains (e.g., EGFR or PI3K) .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME assess metabolic stability (e.g., CYP450 interactions) and blood-brain barrier penetration .

Q. What experimental protocols are recommended for elucidating the mechanism of action in anticancer studies?

A multi-modal approach is essential:

- Target identification : Use pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding proteins .

- Pathway analysis : RNA-seq or phosphoproteomics (e.g., using SILAC labeling) to map downstream effects on apoptosis (e.g., Bax/Bcl-2 ratio) .

- In vivo validation : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess efficacy and toxicity at 50–100 mg/kg doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.